(Z)-3-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)propanoic acid

Description

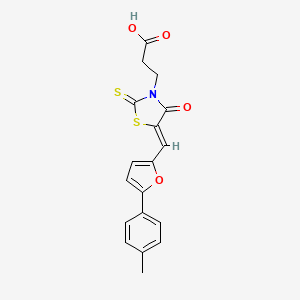

This compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, characterized by a thiazolidinone core substituted with a propanoic acid moiety and a (5-(p-tolyl)furan-2-yl)methylene group in the Z-configuration. The thiazolidinone scaffold is known for its broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The Z-isomer is critical for optimizing molecular interactions with biological targets due to its spatial arrangement.

Key structural features:

- Thiazolidinone core: Provides a reactive 4-oxo-2-thioxo motif for hydrogen bonding and metal coordination.

- (5-(p-Tolyl)furan-2-yl)methylene group: Introduces aromaticity and lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name |

3-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S2/c1-11-2-4-12(5-3-11)14-7-6-13(23-14)10-15-17(22)19(18(24)25-15)9-8-16(20)21/h2-7,10H,8-9H2,1H3,(H,20,21)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLXKDCTGJPZQT-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)propanoic acid, with the CAS number 892630-18-1, is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound has a molecular formula of and a molecular weight of 387.5 g/mol. Its structural features include a thiazolidin ring and a furan moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin derivatives. For instance, compounds structurally related to (Z)-3-(4-oxo-2-thioxo...) have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (Leukemia) | 8.5 - 14.9 | |

| HeLa (Cervical) | 8.9 - 15.1 | |

| MDA-MB-361 (Breast) | 12.7 - 25.6 |

These compounds induce apoptosis through both intrinsic and extrinsic pathways, suggesting that they may activate multiple signaling cascades leading to cell death in malignant cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The activity is often measured by determining the minimum inhibitory concentration (MIC), which provides insights into the compound's potential as an antibacterial agent .

The mechanisms underlying the biological activity of thiazolidin derivatives typically involve:

- Inhibition of Enzymatic Activity : Many thiazolidin compounds act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.

- Induction of Oxidative Stress : These compounds can increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis in cancer cells.

- Modulation of Signaling Pathways : They may interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have reported on the efficacy of thiazolidin derivatives:

- Study on Cytotoxicity : A study investigated a series of thiazolidin derivatives against HeLa cells, revealing that certain modifications to the structure significantly enhanced their cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Antibacterial Screening : Another study focused on the antibacterial effects of thiazolidin derivatives against Staphylococcus aureus and E. coli, showing promising results that warrant further investigation into their clinical applications .

Comparison with Similar Compounds

Key Observations :

- Substituent Lipophilicity : The p-tolyl group in the target compound may enhance membrane permeability compared to benzo[1,3]dioxol or indolyl groups .

- Acidic Side Chains: Propanoic acid (target) vs. benzoic acid ( analogs) may alter solubility and target binding.

- Biological Activity : Indolyl derivatives () show potent antifungal activity, suggesting the target compound’s furan substituent may require optimization for similar efficacy .

Physicochemical Properties

Comparative NMR and HRMS data highlight structural consistency:

- 1H NMR : All analogs show characteristic peaks for the CH= group (δ 7.58–7.75 ppm) and aromatic protons (δ 6.10–7.24 ppm) .

- 13C NMR : The thioxo (C=S) and oxo (C=O) carbons appear at δ 193.0 and 171.8 ppm, respectively, confirming core integrity .

- HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 336.0005 for 3v vs. calculated 336.0004) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.